molecular formula C8H12ClN3 B566938 5,6,7,8-Tetrahydro-1,6-naphthyridin-3-amine hydrochloride CAS No. 1353101-01-5

5,6,7,8-Tetrahydro-1,6-naphthyridin-3-amine hydrochloride

Cat. No.: B566938
CAS No.: 1353101-01-5
M. Wt: 185.655
InChI Key: OWXBECPQNAFQBZ-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydro-1,6-naphthyridin-3-amine hydrochloride is a nitrogen-containing heterocyclic compound. It is a derivative of 1,6-naphthyridine, which is known for its diverse biological activities and applications in medicinal chemistry. The compound is often used in research due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,7,8-Tetrahydro-1,6-naphthyridin-3-amine hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with an appropriate aldehyde or ketone, followed by cyclization and reduction steps. The reaction conditions often include the use of catalysts such as palladium or platinum, and solvents like ethanol or acetic acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5,6,7,8-Tetrahydro-1,6-naphthyridin-3-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthyridine derivatives.

    Reduction: Reduction reactions can yield different hydrogenated forms of the compound.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine oxides, while substitution reactions can produce a variety of alkylated or acylated derivatives.

Scientific Research Applications

5,6,7,8-Tetrahydro-1,6-naphthyridin-3-amine hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

    1,6-Naphthyridine: The parent compound, known for its diverse biological activities.

    6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridin-3-amine: A derivative with potential pharmacological properties.

    5,6,7,8-Tetrahydro-6-methyl-1,6-naphthyridin-3-amine: Another derivative with unique chemical properties.

Uniqueness

5,6,7,8-Tetrahydro-1,6-naphthyridin-3-amine hydrochloride is unique due to its specific structure, which allows it to interact with a variety of biological targets

Biological Activity

5,6,7,8-Tetrahydro-1,6-naphthyridin-3-amine hydrochloride (CAS No. 1353101-01-5) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties of this compound, highlighting its potential therapeutic applications and mechanisms of action based on various research findings.

  • Molecular Formula : C₈H₁₂ClN₃
  • Molecular Weight : 185.65 g/mol
  • Purity : Typically ≥ 97%
  • Storage Conditions : Sealed in dry conditions at room temperature

The biological activity of this compound is primarily attributed to its interactions with various molecular targets. Research indicates that it may function as an inhibitor or modulator of specific enzymes and receptors involved in critical physiological pathways.

Key Mechanisms:

  • Antituberculosis Activity : A study involving a library synthesis of naphthyridine derivatives demonstrated that certain compounds within this class exhibited promising antituberculosis activity. The screening identified lead compounds that could potentially be developed into effective treatments against Mycobacterium tuberculosis .
  • RORγt Inverse Agonism : Recent research has highlighted the compound's role as an inverse agonist for the RORγt receptor, which is implicated in autoimmune diseases. This activity suggests potential applications in treating conditions such as psoriasis and multiple sclerosis .
  • Antitumor Properties : Naphthyridine derivatives have been explored for their antitumor effects. Specifically, studies have indicated that certain modifications to the naphthyridine structure can enhance cytotoxicity against various cancer cell lines .

Biological Activity Data

The following table summarizes key biological activities and findings related to this compound:

Biological Activity Target/Pathway Research Findings
AntituberculosisMycobacterium tuberculosisLead compounds identified from library synthesis showed significant activity against TB .
RORγt Inverse AgonismImmune modulationDemonstrated potential for treating autoimmune diseases .
AntitumorVarious cancer cell linesExhibited cytotoxic effects; structural modifications enhanced activity .
Protein Kinase InhibitionPlasmodium protein kinasesEvaluated for antiplasmodial activity; showed promising inhibition results .

Case Studies

  • Antituberculosis Screening : In a study conducted by researchers synthesizing a library of naphthyridine derivatives, three lead compounds were identified that showed significant antituberculosis activity. These compounds were further evaluated for their efficacy and safety profiles in vitro and in vivo .
  • RORγt Modulation : A recent investigation into the asymmetric synthesis of tetrahydronaphthyridine derivatives revealed that certain analogs could effectively inhibit RORγt activity. This finding supports the potential use of these compounds in treating inflammatory diseases .
  • Antitumor Evaluation : A series of naphthyridine derivatives were tested against various cancer cell lines. The results indicated that modifications at specific positions on the naphthyridine ring could lead to enhanced antitumor efficacy, suggesting avenues for developing new cancer therapies .

Properties

IUPAC Name

5,6,7,8-tetrahydro-1,6-naphthyridin-3-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3.ClH/c9-7-3-6-4-10-2-1-8(6)11-5-7;/h3,5,10H,1-2,4,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWXBECPQNAFQBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1N=CC(=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50743930
Record name 5,6,7,8-Tetrahydro-1,6-naphthyridin-3-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50743930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1353101-01-5
Record name 5,6,7,8-Tetrahydro-1,6-naphthyridin-3-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50743930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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